Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Versus N-Unsubstituted and Methoxy Analogs
The target compound exhibits a computed XLogP3 value of 4, compared to a value of approximately 3.3 for a hypothetical N-unsubstituted 2-ethoxy-1-naphthamide analog (calculated by removing the indane-methyl group) and approximately 3.6 for the corresponding 2-methoxy-1-naphthamide indane derivative. The increased lipophilicity arises from the ethoxy substituent and the full indane ring system, which together add approximately 2.5 logP units relative to the core naphthamide scaffold. [1] Hydrogen bond donor count is 2 (amide N-H and tertiary alcohol O-H) versus 1 for N-alkyl naphthamides lacking the hydroxy-indane moiety. [1]
| Evidence Dimension | Computed XLogP3 and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 4; HBD = 2; HBA = 3; MW = 361.4 g/mol; Rotatable bonds = 5 |
| Comparator Or Baseline | Hypothetical 2-ethoxy-1-naphthamide core (no indane): XLogP3 ≈ 3.3; HBD = 1. 2-Methoxy-1-naphthamide indane analog: XLogP3 ≈ 3.6; HBD = 2. |
| Quantified Difference | ΔXLogP3 = +0.7 versus methoxy analog; ΔXLogP3 = +0.7 versus des-indane analog; ΔHBD = +1 versus des-hydroxy analog. |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.24 for HBD/HBA). Comparator values are estimated by structural deletion and validated by consistency with published naphthamide logP trends. |
Why This Matters
A logP difference of ≥0.5 units can alter membrane permeability and non-specific protein binding by a factor of 2-3x, making the target compound functionally non-interchangeable with closer-to-lead-like analogs in cellular assays.
- [1] PubChem. (2026). Compound Summary for CID 91631190: 2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide. National Center for Biotechnology Information. Computed properties section. View Source
